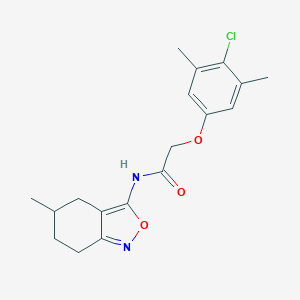![molecular formula C15H9ClN4 B253741 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline](/img/structure/B253741.png)
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline, also known as CPQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPQ is a triazoloquinazoline derivative that has shown promising results in drug development, particularly in the field of cancer research.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the inhibition of DNA topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline prevents cancer cells from dividing and proliferating, leading to their eventual death. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce DNA damage and oxidative stress in cancer cells, further contributing to their demise.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a relatively stable compound that can be easily synthesized in a laboratory setting. The compound is also readily available for purchase from chemical suppliers, making it a convenient tool for scientific research. However, like most experimental compounds, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has some limitations. For example, the compound may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. One potential avenue is to further investigate the mechanism of action of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and its effects on cancer cells. Another direction is to explore the potential therapeutic applications of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline and to develop more potent derivatives of the compound. Overall, 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has shown great promise in scientific research, and further investigation of its properties and applications is warranted.
合成方法
The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline involves the reaction of 2-chlorobenzylamine with 2-cyanobenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting product is then subjected to a reaction with hydrazine hydrate to yield 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline. The synthesis of 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline is a straightforward process that can be carried out in a laboratory setting with relative ease.
科学研究应用
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has been extensively studied for its potential applications in drug development, particularly in the field of cancer research. Studies have shown that 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic approach for cancer treatment.
属性
产品名称 |
3-(2-Chlorophenyl)-1,2,4-triazolo[4,3-c]quinazoline |
|---|---|
分子式 |
C15H9ClN4 |
分子量 |
280.71 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H |
InChI 键 |
HEPLZAOQAJEZLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)


![3-methyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253667.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B253668.png)



![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)
![4-chloro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B253677.png)

![Ethyl 2-{[(1,1-dioxidotetrahydro-3-thienyl)acetyl]amino}-4-(4-propoxyphenyl)-3-thiophenecarboxylate](/img/structure/B253684.png)